3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide
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Overview
Description
3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide is a complex organic compound that features a quinoline, oxadiazole, and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the oxadiazole ring, and finally the introduction of the thiazole moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound is produced at a high purity and in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique structural features.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide involves its interaction with various molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, oxadiazole derivatives, and thiazole derivatives. Examples include:
Quinoline derivatives: 2-Hydroxyquinoline, 4-Hydroxyquinoline
Oxadiazole derivatives: 1,2,4-Oxadiazole, 1,3,4-Oxadiazole
Thiazole derivatives: 2-Aminothiazole, 2-Methylthiazole
Uniqueness
What sets 3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[3-(7-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-10-2-3-11-9-12(17(25)20-13(11)8-10)16-22-15(26-23-16)5-4-14(24)21-18-19-6-7-27-18/h2-3,6-9H,4-5H2,1H3,(H,20,25)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFNHJDUNZHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)CCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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